2-Methoxy-5-(trifluoromethoxy)benzonitrile
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Overview
Description
2-Methoxy-5-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol . It is known for its unique structural features, which include a methoxy group and a trifluoromethoxy group attached to a benzonitrile core. This compound is of significant interest in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzonitrile typically involves the introduction of the methoxy and trifluoromethoxy groups onto a benzonitrile core. One common method involves the reaction of 2-methoxy-5-nitrobenzonitrile with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group with the trifluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, nucleophiles, and bases are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed:
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Quinones.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Methoxy-5-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with cellular targets such as enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Fluoro-5-(trifluoromethoxy)benzonitrile: Similar structure but with a fluoro group instead of a methoxy group.
2-Methoxy-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a trifluoromethoxy group.
Uniqueness: 2-Methoxy-5-(trifluoromethoxy)benzonitrile is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various research applications .
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFWRXJVLWLALW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407573 |
Source
|
Record name | 2-methoxy-5-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-03-4 |
Source
|
Record name | 2-methoxy-5-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886500-03-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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